molecular formula C8H14Cl2N2 B3153494 N,N'-Dimethylbenzene-1,2-diamine dihydrochloride CAS No. 75960-46-2

N,N'-Dimethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B3153494
CAS No.: 75960-46-2
M. Wt: 209.11 g/mol
InChI Key: JCJGHUBKJYQXTK-UHFFFAOYSA-N
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Description

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is an organic compound with the chemical formula C8H13ClN2. It is commonly used in various chemical reactions and industrial applications due to its unique properties. This compound is known for its ability to act as a catalyst and a functional reagent in organic synthesis .

Scientific Research Applications

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It’s known that this compound is commonly used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.

Mode of Action

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is a compound with basic properties . It can dissolve in various organic solvents and can be used to carry out amination reactions with various substrates . The exact mode of action would depend on the specific biochemical context in which it is used.

Biochemical Pathways

Given its use in organic synthesis , it’s likely that it could be involved in a variety of biochemical pathways, depending on the specific reaction conditions and substrates used.

Result of Action

The molecular and cellular effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride’s action would depend on the specific biochemical context in which it is used. Given its use in organic synthesis , it’s likely that it could have a variety of effects, depending on the specific reaction conditions and substrates used.

Action Environment

The action, efficacy, and stability of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Also, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Protective measures should be taken during storage and handling to ensure safe use .

Safety and Hazards

“N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” is classified as having acute toxicity if swallowed, causing skin irritation, eye irritation, and may cause an allergic skin reaction and respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions for “N,N’-Dimethylbenzene-1,2-diamine dihydrochloride” are not detailed in the search results. As it is used in proteomics research , it may continue to be used in this field or other related scientific research areas.

Biochemical Analysis

Biochemical Properties

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often involve the binding of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride to the active sites of these enzymes, thereby modulating their activity. Additionally, it can form complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can activate signaling pathways related to apoptosis, leading to programmed cell death. It also affects the expression of genes involved in cell cycle regulation, thereby influencing cell proliferation. Furthermore, N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins. Additionally, N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that prolonged exposure to N,N’-Dimethylbenzene-1,2-diamine dihydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride have been associated with toxic effects, such as liver and kidney damage. Threshold effects have also been observed, where certain dosages are required to elicit specific biochemical responses.

Metabolic Pathways

N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride within cells and tissues are critical for its biochemical effects. It is transported across cell membranes by specific transporters and can bind to various proteins within the cell. This binding can influence its localization and accumulation in specific cellular compartments. For example, N,N’-Dimethylbenzene-1,2-diamine dihydrochloride has been observed to accumulate in the mitochondria, where it can affect mitochondrial function .

Subcellular Localization

The subcellular localization of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is an important factor in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, its localization to the endoplasmic reticulum can affect protein folding and processing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of benzene to produce nitrobenzene, followed by the reduction of nitrobenzene to form the desired diamine compound. The final step involves the methylation of the diamine to produce N,N’-Dimethylbenzene-1,2-diamine, which is then converted to its dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dimethylbenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, amines, and substituted benzene derivatives .

Comparison with Similar Compounds

  • N,N-Dimethylbenzene-1,2-diamine
  • N,N-Dimethyl-p-phenylenediamine
  • N-Methyl-1,2-benzenediamine

Comparison: N,N’-Dimethylbenzene-1,2-diamine dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and reactivity in aqueous solutions. Compared to similar compounds, it offers better stability and efficiency in catalyzing reactions .

Properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h3-6,9-10H,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJGHUBKJYQXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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